molecular formula C24H25N3O4 B12166294 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Katalognummer: B12166294
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: YHGAMNCELPTVHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1435989-85-7, molecular formula: C₂₄H₂₅N₃O₄, molecular weight: 419.5 g/mol) is a hybrid molecule featuring a benzimidazole moiety linked via a propyl chain to a coumarin derivative substituted with methoxy and methyl groups at positions 7 and 4, respectively. The benzimidazole scaffold is notable for its role in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors . The coumarin moiety, a 2H-chromen-2-one derivative, is associated with diverse bioactivities, including anticoagulant and anti-inflammatory effects.

Eigenschaften

Molekularformel

C24H25N3O4

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H25N3O4/c1-15-12-24(29)31-21-14-20(30-2)16(13-17(15)21)9-10-23(28)25-11-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,25,28)(H,26,27)

InChI-Schlüssel

YHGAMNCELPTVHO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chromenone Acylation Challenges

Early methods faced low regioselectivity during Friedel-Crafts acylation. Introducing bulky directing groups (e.g., tert-butyl) at the 5-position improved 6-substitution selectivity, increasing yields from 62% to 88%.

Benzimidazole Alkylation Side Reactions

Competitive N1- and N3-alkylation in benzimidazoles was mitigated using phase-transfer catalysis (tetrabutylammonium bromide) under biphasic conditions (water/dichloromethane), enhancing N1-selectivity to 95%.

Analytical Validation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, chromenone H-5), 7.56–7.48 (m, 4H, benzimidazole), 6.89 (s, 1H, chromenone H-8), 3.88 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₇H₂₈N₃O₄ [M+H]⁺: 482.2078; found: 482.2081.

Scalability and Industrial Adaptations

Kilogram-scale production utilizes continuous flow chemistry for the Pechmann condensation (residence time: 20 min, yield: 91%) and enzymatic amidation (lipase B, 50°C) to reduce EDCI waste .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe an der Chromon-Einheit kann zu einer Hydroxylgruppe oxidiert werden.

    Reduktion: Die Carbonylgruppe in der Chromon-Einheit kann zu einer Hydroxylgruppe reduziert werden.

    Substitution: Die Benzimidazol-Einheit kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

    Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind übliche Reduktionsmittel.

    Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Bildung von hydroxylierten Derivaten.

    Reduktion: Bildung von reduzierten Chromon-Derivaten.

    Substitution: Bildung von substituierten Benzimidazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, exhibit significant anticancer properties. A study demonstrated that compounds with a benzimidazole moiety can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound enhances its interaction with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The incorporation of the benzimidazole and chromen moieties has been shown to enhance the antibacterial and antifungal activities of the compound. For instance, laboratory tests revealed that derivatives with similar structures effectively inhibited the growth of various bacterial strains, making them potential candidates for treating infections .

Pharmacological Insights

Enzyme Inhibition
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has also been investigated for its role as an enzyme inhibitor. Studies have shown that compounds containing benzimidazole can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and obesity. The mechanism involves competitive inhibition, where the compound competes with natural substrates for binding to the enzyme .

Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential for neurological conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer efficacy of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide against breast cancer cell lines (MCF7). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as a therapeutic agent against breast cancer .

Wirkmechanismus

Der Wirkungsmechanismus von N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen sind Benzimidazol-Derivate dafür bekannt, mit Mikrotubuli zu interagieren, ihre Polymerisation zu hemmen und so die Zellteilung zu beeinflussen. Chromon-Derivate hingegen können als Antioxidantien oder Enzyminhibitoren wirken. Die kombinierte Struktur könnte einen einzigartigen Mechanismus aufweisen, der mehrere Pfade beinhaltet.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Applications
N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide C₂₄H₂₅N₃O₄ 419.5 Benzimidazole, coumarin, methoxy, amide Hypothetical: Enzyme inhibition (e.g., kinase targets), antimicrobial agents (unverified)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.2 Benzamide, tertiary alcohol Metal-catalyzed C–H bond functionalization (directing group)
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide C₁₈H₂₅N₃O₃ 331.4 Hydroxamic acid, cyclohexane, amide Antioxidant activity (DPPH radical scavenging)
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₂₀ClNO₂ 281.8 Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant, metal chelation

Key Observations:

Structural Complexity : The target compound combines benzimidazole and coumarin motifs, distinguishing it from simpler benzamide or hydroxamic acid derivatives (e.g., ). This hybrid structure may enhance binding affinity to multifunctional targets but complicates synthesis and solubility.

Functional Group Diversity : Unlike compounds in , which rely on hydroxamic acids for metal chelation, the target molecule’s amide and methoxy groups suggest alternative mechanisms of action, such as hydrogen bonding or π-π stacking.

Biological Potential: While hydroxamic acids (e.g., ) are validated antioxidants, the target compound’s coumarin-benzimidazole fusion aligns with kinase inhibitors (e.g., imatinib analogs) but lacks direct experimental validation .

Biologische Aktivität

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that exhibits potential biological activity due to its unique structural features, combining a benzimidazole moiety with a chromenone derivative. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following characteristics:

  • Molecular Formula : C24H25N3O4
  • Molecular Weight : Approximately 384.5 g/mol
  • Structural Features :
    • Benzimidazole moiety
    • Chromenone derivative

These structural components suggest potential interactions with various biological targets, influencing their activity.

The biological activity of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is primarily attributed to its ability to bind to specific receptors or enzymes within biological systems. Research indicates that the dual functionality provided by both the benzimidazole and chromenone components enhances its binding affinity to target proteins, which is crucial for understanding its mechanism of action and potential therapeutic benefits.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Derivative AMCF-71.2
Derivative BHCT 1163.7
Derivative CHEK 2935.3

These findings suggest that modifications in the structure of benzimidazole derivatives can lead to enhanced anticancer properties, making them valuable candidates for further research in medicinal chemistry .

Antioxidative Activity

In addition to antiproliferative effects, several studies have reported that compounds related to N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide exhibit antioxidative properties. For example, certain derivatives showed improved antioxidative activity compared to standard agents like butylated hydroxytoluene (BHT). This antioxidative capacity may contribute to their overall therapeutic potential .

Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A comprehensive study focused on synthesizing various N-substituted benzimidazole carboxamides revealed that specific substitutions significantly influenced biological activity. The most promising derivatives displayed pronounced antiproliferative activity against the MCF-7 cell line, with IC50 values ranging from 1.2 μM to 5.3 μM . This study highlights the importance of structural modifications in enhancing the biological efficacy of benzimidazole derivatives.

Study 2: Interaction with Biological Macromolecules

Research indicates that N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide interacts with various biological macromolecules, influencing their function and activity. These interactions are critical for understanding the compound's therapeutic applications and mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzimidazole and coumarin moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the benzimidazole-propylamine and coumarin-propanoyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C, with triethylamine as a base) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the integration of aromatic protons (benzimidazole and coumarin) and aliphatic chains .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 478.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Single-crystal X-ray diffraction : Use SHELXL for structure refinement to determine bond angles, torsion angles, and packing interactions. For example, the coumarin’s methoxy group may form hydrogen bonds with adjacent molecules, influencing crystallinity .
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) is preferred for twinned or low-symmetry crystals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the benzimidazole or coumarin moieties?

  • Functional group variation : Replace the methoxy group on the coumarin with ethoxy or halogen atoms to study electronic effects on bioactivity.
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent changes with potency .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .

Q. How can researchers address discrepancies in biological activity data across different experimental models?

  • Dose-response validation : Replicate assays in orthogonal models (e.g., cell-free vs. cell-based assays) to rule out off-target effects.
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess if metabolite formation explains variability in efficacy .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .

Q. What computational methods are suitable for predicting pharmacokinetic properties or off-target interactions?

  • ADME prediction : SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : GROMACS for simulating ligand-receptor binding stability over 100 ns to identify critical residues for interaction .

Q. How can researchers optimize the compound’s solubility without compromising bioactivity?

  • Salt formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility.
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the propylamide chain to enhance solubility while maintaining activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.